Metabolic Yield in Isolated Rat Hepatocytes
In isolated rat hepatocyte incubations with LTB4, 18-carboxy-19,20-dinor-LTB4 (18-carboxy dinor LTB4) was identified as a major metabolite, with the early HPLC fraction corresponding to approximately 15% of the initial LTB4 substrate after 15 minutes of incubation [1]. In contrast, the known ω-oxidation metabolites 20-hydroxy-LTB4 and 20-carboxy-LTB4 were also detected, but the short HPLC retention time of 18-carboxy dinor LTB4—consistent with its reduced lipophilicity from β-oxidative chain shortening—provided unambiguous chromatographic differentiation from the upstream ω-oxidation products [1].
| Evidence Dimension | Metabolic yield (substrate conversion) after 15-minute incubation |
|---|---|
| Target Compound Data | ~15% of initial LTB4 converted to 18-carboxy dinor LTB4 |
| Comparator Or Baseline | 20-hydroxy-LTB4 and 20-carboxy-LTB4 (also detected; quantitative yield not individually specified but collectively represent alternative ω-oxidation pathway products) |
| Quantified Difference | 18-carboxy dinor LTB4 constitutes a quantitatively significant early metabolite fraction distinct from ω-oxidation products |
| Conditions | Isolated rat hepatocytes; LTB4 incubation for 15 min; reversed-phase HPLC separation with UV detection and GC-MS confirmation |
Why This Matters
For procurement decisions, this evidence demonstrates that 18-carboxy dinor LTB4 is not a minor or trace metabolite but a quantitatively substantial product of hepatic LTB4 catabolism, justifying its selection as a biologically relevant analytical standard over trace-level metabolites that lack robust detection utility.
- [1] Harper TW, Garrity MJ, Murphy RC. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite. J Biol Chem. 1986;261(12):5414-5418. PMID: 3007501. View Source
